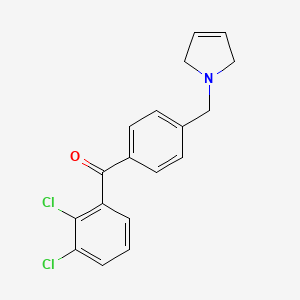

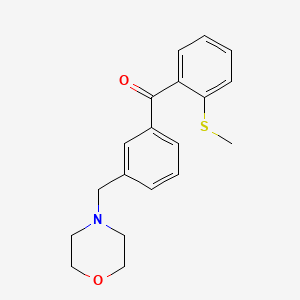

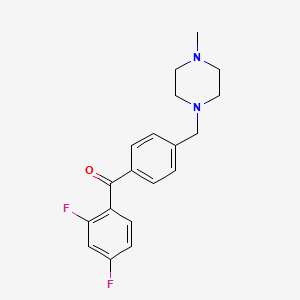

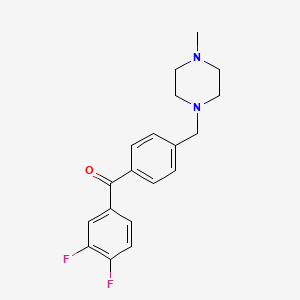

3'-Morpholinomethyl-2-thiomethylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3'-Morpholinomethyl-2-thiomethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives and their chemical properties, which can be relevant to understanding the broader class of compounds that 3'-Morpholinomethyl-2-thiomethylbenzophenone belongs to. For instance, morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, with in vivo profiling demonstrating their utility in xenograft models of tumor growth .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the reaction of morpholine with other chemical entities. For example, the synthesis of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol was achieved by reacting the corresponding phenacyl thiocyanate with morpholine . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound , although the specific details would depend on the exact chemical structure of 3'-Morpholinomethyl-2-thiomethylbenzophenone.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which often adopts a chair conformation. The dihedral angles between different planes in these molecules can vary, as seen in the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, where the dihedral angle between the benzothiazole and morpholine planes is 70.37(5)° . Such structural details are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, primarily due to their functional groups. The presence of a thiazole ring, for example, can influence the reactivity of the compound, as seen in the synthesis of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol . The specific reactions that 3'-Morpholinomethyl-2-thiomethylbenzophenone can undergo would depend on its functional groups and overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, the presence of hydrogen bonds, both intra- and intermolecular, can influence the stability and solubility of these compounds . The spectral analysis, including FT-IR and NMR, provides insights into the functional groups present and can help in confirming the structure of synthesized compounds .

科学研究应用

1. Synthesis and Characterization of Derivatives

In a study focusing on 1,2,4-triazole derivatives, researchers synthesized and characterized biologically active derivatives, including a compound structurally related to 3'-Morpholinomethyl-2-thiomethylbenzophenone. This research involved detailed analysis using X-ray diffraction, thermal techniques, and quantum mechanical calculations, providing insights into the nature of intermolecular interactions in these compounds (Shukla et al., 2014).

2. Vasorelaxant Properties

Benzofuran-morpholinomethyl-pyrazoline hybrids, including a variant of the compound , were synthesized and studied for their vasorelaxant properties. These compounds showed significant activity in causing vasodilation in isolated thoracic aortic rings of rats, indicating potential therapeutic applications in vascular health (Hassan et al., 2014).

3. Antimicrobial Activity

Research on 4 – thiomorpholine -4ylbenzohydrazide derivatives, closely related to the compound , indicated potential in developing new bioactive molecules with antimicrobial properties. This study involved the synthesis of aromatic and heterocyclic derivatives to enhance microbial intracellular concentration and reduce microbial resistance (Kardile & Kalyane, 2010).

4. Membrane-Protective and Antioxidant Activity

A study on 2,6-diisobornylphenol derivatives, including morpholinomethyl compounds, evaluated their membrane-protective and antioxidant activities. These compounds displayed high activity under oxidative stress conditions, suggesting potential applications in protecting cellular membranes against oxidative damage (Buravlev et al., 2017).

5. Inhibitory Properties in Cancer Models

4-(1,3-Thiazol-2-yl)morpholine derivatives were identified as potent inhibitors of phosphoinositide 3-kinase, demonstrating utility in xenograft models of tumor growth. This suggests potential application in cancer research and therapy (Alexander et al., 2008).

6. Hydrogen-Bonded Polymeric Structures

The morpholinium salts of ring-substituted benzoic acid analogues, including morpholinomethyl compounds, were studied for their hydrogen-bonded polymeric structures. This research contributes to understanding how substituent groups influence secondary structure generation in these compounds (Smith & Lynch, 2016).

7. Luminescence and Magnetic Properties

A study on dinuclear lanthanide complexes constructed from an 8-hydroxyquinoline Schiff base and β-diketone, involving morpholinomethyl compounds, highlighted their luminescent and magnetic properties. This research offers insights into the potential use of these compounds in luminescence and magnetic applications (Wu et al., 2019).

属性

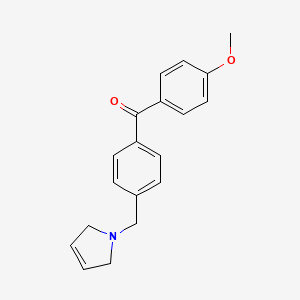

IUPAC Name |

(2-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-23-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBZHGXZJCMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643078 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Morpholinomethyl-2-thiomethylbenzophenone | |

CAS RN |

898765-29-2 |

Source

|

| Record name | Methanone, [2-(methylthio)phenyl][3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)